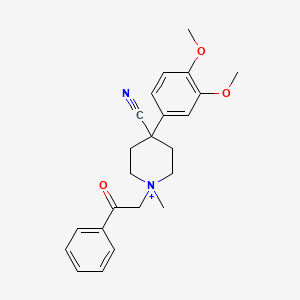
4-Cyano-4-(3,4-dimethoxyphenyl)-1-methyl-1-(2-oxo-2-phenylethyl)piperidinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-CYANO-4-(3,4-DIMETHOXYPHENYL)-1-METHYL-1-(2-OXO-2-PHENYLETHYL)HEXAHYDROPYRIDINIUM is a complex organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CYANO-4-(3,4-DIMETHOXYPHENYL)-1-METHYL-1-(2-OXO-2-PHENYLETHYL)HEXAHYDROPYRIDINIUM likely involves multiple steps, including the formation of the hexahydropyridinium ring, introduction of the cyano group, and attachment of the phenyl and methoxy groups. Typical reaction conditions might include the use of catalysts, specific temperatures, and solvents to facilitate these reactions.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing for yield, cost, and safety. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially affecting the methoxy groups or the hexahydropyridinium ring.
Reduction: Reduction reactions might target the cyano group or other functional groups within the molecule.
Substitution: Substitution reactions could involve the replacement of hydrogen atoms or functional groups with other atoms or groups.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions would vary depending on the specific reaction being performed.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while reduction could produce amines or other reduced forms.
Scientific Research Applications
4-CYANO-4-(3,4-DIMETHOXYPHENYL)-1-METHYL-1-(2-OXO-2-PHENYLETHYL)HEXAHYDROPYRIDINIUM could have applications in:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potentially as a probe or inhibitor in biochemical studies.
Medicine: Possible therapeutic applications if it exhibits biological activity.
Industry: Use in the production of materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action would depend on the specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, affecting their function and leading to a biological response. The pathways involved would be elucidated through experimental studies.
Comparison with Similar Compounds
Similar compounds might include other hexahydropyridinium derivatives or compounds with similar functional groups. Comparing these compounds would highlight differences in their chemical properties, reactivity, and potential applications. Examples of similar compounds could include:
- 4-CYANO-4-(3,4-DIMETHOXYPHENYL)-1-METHYL-1-(2-OXO-2-PHENYLETHYL)HEXAHYDROPYRIDINIUM analogs with different substituents.
- Other cyano-substituted hexahydropyridinium compounds.
Properties
Molecular Formula |
C23H27N2O3+ |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
4-(3,4-dimethoxyphenyl)-1-methyl-1-phenacylpiperidin-1-ium-4-carbonitrile |
InChI |
InChI=1S/C23H27N2O3/c1-25(16-20(26)18-7-5-4-6-8-18)13-11-23(17-24,12-14-25)19-9-10-21(27-2)22(15-19)28-3/h4-10,15H,11-14,16H2,1-3H3/q+1 |
InChI Key |
HECGNBZLXAFXAD-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1(CCC(CC1)(C#N)C2=CC(=C(C=C2)OC)OC)CC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















